N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide
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Overview
Description
N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, an acetyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as N,N’-dicyclohexylcarbodiimide and catalytic amounts of 4-dimethylaminopyridine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituent introduced.
Scientific Research Applications
N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide include:
- N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate hydrate
- (S)-2-amino-N-ethylpropanamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a cyclohexyl ring and an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H31N3O2 |
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Molecular Weight |
297.44 g/mol |
IUPAC Name |
N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-8-6-7-9-14(13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21)/t13?,14-,15?/m0/s1 |
InChI Key |
BLVZRGWIGXNXEM-SLTAFYQDSA-N |
Isomeric SMILES |
CC(C)C(C(=O)NC1CCCC[C@@H]1N(C(C)C)C(=O)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N |
Origin of Product |
United States |
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